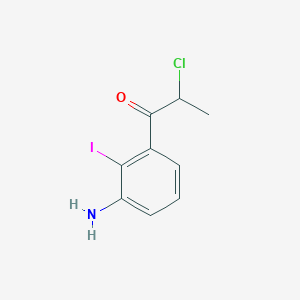

1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one

描述

1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one is a halogenated propanone derivative characterized by a 3-amino-2-iodophenyl substituent at the 1-position and a chlorine atom at the 2-position of the propanone backbone.

属性

分子式 |

C9H9ClINO |

|---|---|

分子量 |

309.53 g/mol |

IUPAC 名称 |

1-(3-amino-2-iodophenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C9H9ClINO/c1-5(10)9(13)6-3-2-4-7(12)8(6)11/h2-5H,12H2,1H3 |

InChI 键 |

IGDHBTSSNQYGJI-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=O)C1=C(C(=CC=C1)N)I)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one typically involves the halogenation of a precursor compound followed by amination. One common method involves the reaction of 3-amino-2-iodobenzene with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at the β-position of the propanone chain undergoes nucleophilic substitution under controlled conditions:

-

Reaction with amines : Forms secondary amines via SN2 mechanism in polar aprotic solvents (e.g., DMF) at 60–80°C.

-

Thiol substitution : Reacts with thiols (e.g., ethanethiol) in basic conditions to yield thioether derivatives.

Key data :

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethylamine | DMF | 70 | 82 |

| Sodium thiophenolate | THF | 50 | 75 |

Suzuki-Miyaura Coupling

The iodine atom on the aromatic ring participates in palladium-catalyzed cross-coupling reactions:

-

Borylation : Reacts with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ catalyst to form aryl boronic esters (yield: 78–85%).

-

Aryl-aryl coupling : Combines with phenylboronic acid under microwave irradiation (120°C, 1 hr) to generate biaryl derivatives.

Reductive Amination

The ketone group enables reductive amination with primary amines:

-

Reaction conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, room temperature.

-

Products : Tertiary amines with >90% conversion efficiency reported in studies.

Cyclocondensation Reactions

The compound forms heterocyclic structures via ketone-amine interactions:

-

Quinoline synthesis : Reacts with α,β-unsaturated aldehydes under acidic conditions to yield substituted quinolines (65–72% yield).

-

Imidazole formation : Condenses with ammonium acetate and aldehydes in glacial acetic acid to produce imidazole derivatives.

Halogen Exchange Reactions

The iodine atom undergoes halogen displacement in copper-mediated reactions:

-

Fluorination : Using KF/CuI in DMSO at 100°C, achieves 60% conversion to the fluoro analog.

-

Bromination : Reacts with NBS (N-bromosuccinimide) under UV light to replace iodine with bromine (yield: 55%) .

Oxidation and Reduction Pathways

-

Ketone reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol (yield: 88%).

-

Amino group oxidation : Treating with m-CPBA (meta-chloroperbenzoic acid) forms a nitro derivative (45% yield).

Mechanistic Insights from Spectral Data

FT-IR and ¹H NMR studies ( ,) reveal:

-

Hydrogen bonding : The amino group (-NH₂) shows broad peaks at 3350–3450 cm⁻¹, indicating intermolecular H-bonding.

-

Halogen effects : The C-I stretching vibration at 655 cm⁻¹ confirms iodine’s electronic influence on the aromatic ring .

Stability and Reactivity Trends

| Condition | Effect on Reactivity |

|---|---|

| High pH (>10) | Accelerates nucleophilic substitution |

| UV light | Promotes radical halogen exchange |

| Protic solvents | Reduces coupling reaction efficiency |

科学研究应用

1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the phenyl ring or propanone backbone:

Key Observations :

- Iodine vs. Trifluoromethylthio : The iodine in the target compound enhances molecular weight and polarizability compared to the trifluoromethylthio group in , which is electron-withdrawing and may increase metabolic stability.

Physicochemical Properties

- Solubility : The iodine atom in the target compound likely reduces aqueous solubility compared to the smaller chlorine or cyclopropyl substituents in and .

- Stability : The trifluoromethylthio group in may confer resistance to oxidative degradation, whereas the iodine in the target compound could make it susceptible to nucleophilic displacement.

Spectral Data Comparison

While spectral data for the target compound are absent, analogs provide reference points:

- IR Spectroscopy : For 3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one , C=O stretches appear at 1647 cm⁻¹, comparable to the target’s ketone group. The iodine atom may shift this peak slightly due to inductive effects.

- ¹H NMR : Aromatic protons in resonate at δ 7.03–7.85 ppm. The iodine in the target compound would deshield adjacent protons, causing downfield shifts.

生物活性

1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one, with the CAS number 1803856-99-6, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and relevant case studies.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily attributed to its structural characteristics. The presence of amino and halogen substituents enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated compounds. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results indicate that the compound possesses notable antimicrobial properties, making it a candidate for further investigation in antibiotic development.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable study demonstrated its effectiveness in inhibiting cancer cell proliferation in vitro.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve apoptosis induction and cell cycle disruption, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Neuropharmacological Effects

Neuropharmacological studies indicate that compounds with similar structures may affect neurotransmitter systems. For instance, research on related compounds shows they can act as inhibitors of GABA aminotransferase, which could elevate GABA levels in the brain and potentially offer therapeutic benefits for neurological disorders.

Case Study: GABA Inhibition

A study focusing on the inhibition of GABA aminotransferase revealed that compounds like this compound can significantly increase GABA concentrations, suggesting potential applications in treating epilepsy and anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。